molecular formula C12H12F3N3 B6579987 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine CAS No. 1153294-11-1

1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine

Cat. No.: B6579987
CAS No.: 1153294-11-1
M. Wt: 255.24 g/mol
InChI Key: QBXXKCGBKWMBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and a phenylmethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine typically involves the alkylation of 3-(trifluoromethyl)pyrazole with appropriate alkylating agents. One common method includes the reaction of 3-(trifluoromethyl)pyrazole with iodomethane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) . Another approach involves the Suzuki coupling reaction of 3-(trifluoromethyl)pyrazole with phenylboronic acid .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity. These methods ensure high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and amines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the phenylmethylamine moiety enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

1-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-18-8-11(7-17-18)16-6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7-8,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXXKCGBKWMBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.